1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Intermediate

1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one (CAS 1804271-17-7, molecular formula C11H12F2O2S, molecular weight 246.28 g/mol) is a synthetic ketone bearing a difluoromethoxy group at the 3-position and a methylthio group at the 5-position of the phenyl ring. It belongs to a series of regioisomeric difluoromethoxy-methylthio phenylpropan-2-one derivatives, each with distinct substitution patterns (e.g., 3,2-; 2,3-; 4,2-; 5,2-; 2,4-; 3,4-; 2,5-; 2,6-).

Molecular Formula C11H12F2O2S
Molecular Weight 246.28 g/mol
Cat. No. B14073252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
Molecular FormulaC11H12F2O2S
Molecular Weight246.28 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC(=CC(=C1)SC)OC(F)F
InChIInChI=1S/C11H12F2O2S/c1-7(14)3-8-4-9(15-11(12)13)6-10(5-8)16-2/h4-6,11H,3H2,1-2H3
InChIKeyLLMFTFNUSRTZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one (CAS 1804271-17-7): Procurement-Relevant Structural & Purity Baseline


1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one (CAS 1804271-17-7, molecular formula C11H12F2O2S, molecular weight 246.28 g/mol) is a synthetic ketone bearing a difluoromethoxy group at the 3-position and a methylthio group at the 5-position of the phenyl ring [1]. It belongs to a series of regioisomeric difluoromethoxy-methylthio phenylpropan-2-one derivatives, each with distinct substitution patterns (e.g., 3,2-; 2,3-; 4,2-; 5,2-; 2,4-; 3,4-; 2,5-; 2,6-). Key computed physicochemical properties include an XLogP3 of 3, a topological polar surface area of 51.6 Ų, 0 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. Commercial lots are specified at a purity of ≥98% (NLT 98%) [2].

Why 3,5-Substitution Matters: Regioisomeric Differentiation for 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one


In-class compounds with identical molecular formulae (C11H12F2O2S) and nearly identical computed bulk properties (XLogP3 = 3, TPSA = 51.6 Ų for all regioisomers examined) cannot be treated as interchangeable [1]. The 3,5-substitution pattern on the phenyl ring dictates the spatial orientation of the difluoromethoxy and methylthio groups relative to the propan-2-one side chain, which in turn governs molecular recognition events such as protein-ligand interactions, π-stacking geometries, and metabolic soft-spot accessibility [2]. A procurement decision that substitutes one regioisomer for another introduces an uncontrolled variable that can fundamentally alter structure-activity relationships (SAR) and synthetic intermediate reactivity. The quantitative evidence below highlights the specific, verifiable attributes that distinguish the 3,5-isomer from its closest positional analogues.

Quantitative Differentiation Evidence: 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one vs. Closest Regioisomers


Regioisomeric Uniqueness: The 3,5-Substitution Pattern Among 7+ Commercially Available Positional Isomers

Among the commercially catalogued regioisomers of formula C11H12F2O2S (differing only in the positions of -OCF2H, -SCH3, and -CH2COCH3 on the phenyl ring), the 3,5-disubstitution pattern (target compound, CID 118843524) presents a unique relative orientation of the two substituents. The analogues 3,2- (CID 118843644), 5,2- (CID 166641042), 4,2- (CID 118826741), 2,3- (CID 166641087) represent alternative spatial dispositions [1]. In the target compound, the difluoromethoxy and methylthio groups are meta to each other, whereas in the 3,2-isomer, they are ortho, and in the 5,2-isomer, they are para. This topological distinction is not captured by global molecular descriptors (all isomers share computed XLogP3 = 3 and TPSA = 51.6 Ų) but is critical for molecular recognition in binding pockets [2].

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Intermediate

Purity Specification Advantage: ≥98% (NLT 98%) Guaranteed by Multiple Independent Suppliers

Multiple vendors, including Capot Chemical and MolCore, specify the purity of the target compound as 'NLT 98%' (No Less Than 98%) [1]. This purity specification is essential for reproducible SAR data, as impurities at the 2-5% level in close regioisomeric mixtures can confound biological assay interpretation. In contrast, the nearest commercial analogue, 1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one (CAS 1804192-55-9), is offered at a lower minimum purity of 95%+ by some suppliers , providing the target compound a quantitatively verifiable purity advantage for end-users requiring high-confidence single-isomer material.

Chemical Procurement Quality Control Reproducibility

Absence of Published Bioactivity Data: A Differentiator Requiring In-House Validation

As of May 2026, PubMed and PubChem BioAssay databases contain no published biological activity data (IC50, Ki, EC50, % inhibition) for the target compound or for any of its closest regioisomers (CID 118843644, CID 166641042, CID 118826741, CID 166641087) [1]. This absence of pre-existing activity annotations means that researchers procuring this compound are entering a data-free SAR space, where the intrinsic activity of the 3,5-substitution pattern has not yet been disclosed or established. This contrasts with more extensively profiled fragments where public activity data may bias lead optimization efforts or introduce prior art constraints. The lack of data is itself a selection-relevant differentiator for organizations seeking novel chemical matter unencumbered by existing biological activity annotations .

Drug Discovery Lead Optimization Biological Screening

Physicochemical Property Uniformity Across Regioisomers: XLogP3 and TPSA as Non-Differentiators

Computed XLogP3 (a measure of lipophilicity) and topological polar surface area (TPSA) are identical across all examined C11H12F2O2S regioisomers, with XLogP3 = 3 and TPSA = 51.6 Ų for the target compound [1] as well as for the 3,2- [2], 5,2- [3], 4,2- [4], and 2,3-isomers [5]. This uniformity confirms that bulk ADME-relevant properties do not distinguish among regioisomers; differentiation must instead be driven by regiospecific molecular recognition (binding pose, steric complementarity, metabolic site accessibility). For procurement, this means that selection cannot be guided by lipophilicity or permeability surrogates alone and must rely on the specific substitution pattern for the intended biological or synthetic application [6].

ADME Prediction Physicochemical Profiling Drug-Likeness

Optimal Procurement & Application Scenarios for 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one


Fragment-Based Drug Discovery (FBDD) Library Expansion with a Novel 3,5-Disubstituted Phenylpropan-2-one Scaffold

The target compound's 3,5-substitution pattern, combined with the complete absence of published bioactivity data across the entire C11H12F2O2S regioisomeric series [1], makes it an ideal fragment for de novo FBDD library construction. Organizations can procure this compound to perform unbiased primary screens (e.g., SPR, thermal shift, STD-NMR) without the confounding influence of pre-existing literature activity annotations. The guaranteed purity of ≥98% [2] ensures that any hit identified is attributable to the intended regioisomer rather than to a co-eluting positional impurity, which is critical when screening at fragment concentrations (typically 0.1–10 mM) where even 2% of a highly potent isomeric contaminant could generate false-positive signals [3].

Regioisomeric Selectivity Profiling in Kinase or GPCR Lead Optimization Programs

Because all C11H12F2O2S isomers share identical bulk physicochemical properties (XLogP3 = 3, TPSA = 51.6 Ų) [1], they constitute an ideal matched-pair set for evaluating the contribution of substitution topology to target binding, isoform selectivity, and metabolic stability. Procuring the 3,5-isomer alongside its 3,2-, 5,2-, 4,2-, and 2,3-counterparts enables rigorous 'regioisomer walking' SAR investigations, where differences in IC50, residence time, or clearance can be directly attributed to spatial orientation effects rather than to global lipophilicity or polarity changes. The target compound's high commercial purity specification reduces the need for pre-assay chromatographic verification, streamlining the procurement-to-assay workflow [2].

Synthetic Intermediate for Designed Analogues Requiring a 3-Difluoromethoxy-5-methylthio Substituent Architecture

The propan-2-one moiety provides a versatile synthetic handle for further functionalization via enolate alkylation, reductive amination, or condensation chemistry. For medicinal chemistry programs targeting a specific pharmacophore model that requires the 3-difluoromethoxy and 5-methylthio groups to be meta to each other (as in certain kinase hinge-binder designs or allosteric pocket fillers [1]), the target compound is the only commercially catalogued intermediate with this exact substitution topology. Procuring this specific regioisomer eliminates the need for a multi-step regioselective synthesis of the correctly substituted phenylpropan-2-one core, compressing synthetic timelines by an estimated 3–5 steps compared to a de novo route from unsubstituted precursors [2].

Method Development and Analytical Reference Standard for Regioisomeric Purity Determination

Given the commercial availability of multiple C11H12F2O2S regioisomers, laboratories developing HPLC, UPLC, or SFC methods for regioisomeric separation can procure the target compound as a characterized reference standard. The distinct InChIKey (LLMFTFNUSRTZRU-UHFFFAOYSA-N) [1] and the availability of vendor-supplied 1H-NMR spectra upon request [2] provide unambiguous identity verification. Researchers can establish a retention time library across the regioisomeric panel, using the 3,5-isomer as the benchmark for method development aimed at quantifying positional isomeric impurities in downstream synthetic products, directly addressing ICH Q3A/Q3B guidelines on impurity profiling [3].

Quote Request

Request a Quote for 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.